2-Chloro-3-isocyanatopyridine

Vue d'ensemble

Description

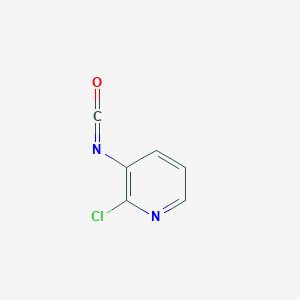

2-Chloro-3-isocyanatopyridine is an organic compound with the molecular formula C6H3ClN2O It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a chlorine atom and an isocyanate group, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-isocyanatopyridine typically involves the chlorination of 3-isocyanatopyridine. One common method includes the reaction of 3-isocyanatopyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to 50°C. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can enhance the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-3-isocyanatopyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes or alkynes, to form heterocyclic compounds.

Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2) in the presence of ligands like triphenylphosphine (PPh3).

Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Major Products:

- Substituted pyridine derivatives

- Heterocyclic compounds

- Amines and carbon dioxide from hydrolysis

Applications De Recherche Scientifique

Agrochemical Applications

Cytokinin Activity Modulation

One of the primary uses of 2-Chloro-3-isocyanatopyridine is in the development of cytokinin inhibitors. Cytokinins are plant hormones that regulate growth and development. Inhibitors derived from this compound have shown potential in enhancing crop yields by modulating cytokinin levels. For instance, studies have demonstrated that derivatives can effectively inhibit cytokinin oxidase/dehydrogenase (CKX), leading to increased stress resistance and improved yield in crops like wheat, barley, and rapeseed .

Case Study: CKX Inhibitors

A study focused on the synthesis of new CKX inhibitors derived from diphenylurea highlighted the role of this compound in developing compounds that showed IC50 values in the low nanomolar range against CKX isoforms . The findings indicated significant improvements in plant growth and yield under various environmental stresses.

Pharmaceutical Applications

Synthesis of Bioactive Compounds

In pharmaceutical research, this compound serves as a key intermediate in synthesizing bioactive molecules. Its ability to form stable linkages with various biological substrates makes it valuable for creating compounds with therapeutic potential.

Case Study: Antibody Development

Research has demonstrated the use of this compound in generating haptens for antibody production. These haptens can mimic target analytes, enhancing the sensitivity of immunoassays. For example, monoclonal antibodies developed against compounds synthesized using this isocyanate have been utilized in detecting agrochemicals in environmental samples .

Data Tables

| Application Area | Compound Derived | Key Findings |

|---|---|---|

| Agrochemicals | CKX Inhibitors | Increased yield by up to 8.8% in crops |

| Pharmaceuticals | Haptens for Antibody Production | Enhanced sensitivity in immunoassays |

| Plant Biotechnology | Cytokinin Modulators | Improved stress resistance in plants |

Mécanisme D'action

The mechanism of action of 2-Chloro-3-isocyanatopyridine is primarily based on its ability to react with nucleophiles and form covalent bonds with biological molecules. The isocyanate group can react with amino groups in proteins, leading to the formation of stable urea linkages. This reactivity can be exploited to modify the activity of enzymes or receptors, thereby influencing various biochemical pathways. Additionally, the compound’s ability to undergo cycloaddition reactions can be used to design molecules that can interact with specific biological targets.

Comparaison Avec Des Composés Similaires

2-Chloro-3-isocyanatopyridine can be compared with other chlorinated pyridine derivatives, such as:

- 2-Chloro-5-isocyanatopyridine

- 2-Chloro-4-isocyanatopyridine

- 3-Chloro-2-isocyanatopyridine

Uniqueness:

- The position of the chlorine and isocyanate groups in this compound provides unique reactivity patterns compared to its isomers. For example, the 3-isocyanato group allows for specific cycloaddition reactions that are not possible with other isomers.

- The compound’s ability to undergo selective nucleophilic substitution at the 2-position makes it a valuable intermediate in organic synthesis.

By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Activité Biologique

2-Chloro-3-isocyanatopyridine is a compound with the molecular formula CHClNO, recognized for its potential biological activities. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties and reactivity.

- Molecular Weight : 158.55 g/mol

- Boiling Point : 261.2 °C

- Melting Point : 93-96 °C

- Density : 1.4 g/cm³

- Solubility : Soluble in organic solvents; limited solubility in water.

These properties suggest that this compound can be utilized in various organic synthesis applications and may interact with biological systems in significant ways.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The isocyanate functional group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of their activity.

Pharmacological Applications

- Antitumor Activity : Recent studies have indicated that compounds similar to this compound may exhibit antitumor effects by activating immune responses against tumors. For instance, small-molecule activators of the P2RX7 receptor have shown promise in enhancing antitumor immunity and sensitizing tumors to immunotherapy .

- Modulation of Immune Responses : The compound's potential to influence immune cell behavior suggests applications in cancer therapy, particularly in enhancing the efficacy of immune checkpoint inhibitors .

Study 1: Antitumor Efficacy

A study evaluated the effects of a compound related to this compound on tumor growth in mouse models. The administration of the compound resulted in a significant reduction in tumor size and weight, demonstrating its potential as an antitumor agent .

Study 2: Immune Modulation

Research has shown that compounds with similar structures can modulate immune cell populations within tumors, increasing the presence of cytotoxic T cells while decreasing immunosuppressive cells . This suggests that this compound could be further explored for its immunotherapeutic potential.

Comparative Activity Table

Propriétés

IUPAC Name |

2-chloro-3-isocyanatopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-6-5(9-4-10)2-1-3-8-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLGWQDZZCGFHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599376 | |

| Record name | 2-Chloro-3-isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85915-44-2 | |

| Record name | 2-Chloro-3-isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.